N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester
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Overview
Description
N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester is a chemical compound with the molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester typically involves the esterification of N-Benzoyl-O,alpha-dimethyl-D-tyrosine. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-D-tyrosine methyl ester
- N-Benzoyl-O-methyl-D-tyrosine methyl ester
- N-Benzoyl-O,alpha-dimethyl-L-tyrosine methyl ester
Uniqueness
N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester is unique due to its specific structural features, such as the presence of the benzoyl group and the alpha-dimethyl substitution on the tyrosine moiety. These structural characteristics confer unique chemical and biological properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl (2R)-2-benzamido-3-(4-methoxyphenyl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(18(22)24-3,13-14-9-11-16(23-2)12-10-14)20-17(21)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,20,21)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQDNGJQNODLOJ-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652446 |
Source
|
Record name | Methyl N-benzoyl-O,alpha-dimethyl-D-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172168-14-8 |
Source
|
Record name | Methyl N-benzoyl-O,alpha-dimethyl-D-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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